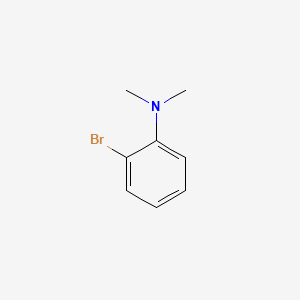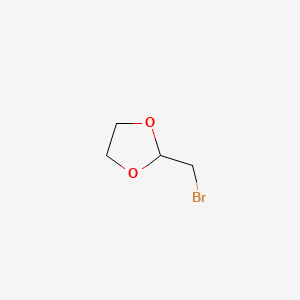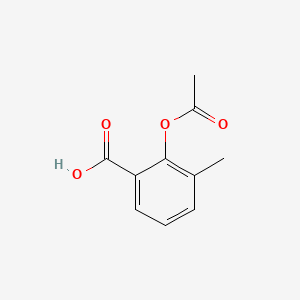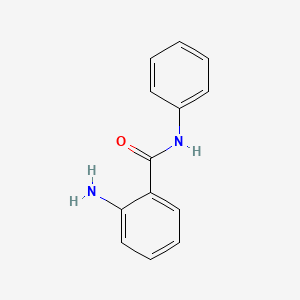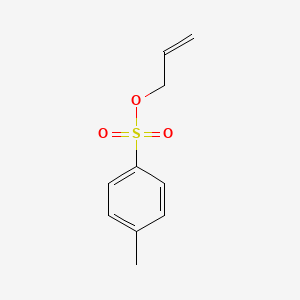
L-精氨酸-L-吡咯谷氨酸
描述
L-Arginine-L-pyroglutamate is a water-soluble type of L-Arginine . It is a complex of L-arginine and L-pyroglutamic acid which are molecularly bonded together . This amino acid complex has synergistic effects of L-arginine and L-pyroglutamic acid . L-Arginine is the precursor of nitric oxide (NO) .
Synthesis Analysis
L-Arginine-L-pyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid . Arginine pyroglutamate is a delivery form of arginine .
Molecular Structure Analysis
The molecular formula of L-Arginine-L-pyroglutamate is C11H21N5O5 . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (2S)-5-oxopyrrolidine-2-carboxylic acid . The molecular weight is 303.32 g/mol .
Chemical Reactions Analysis
L-Arginine-L-pyroglutamate is soluble in cold water . It has been studied for its solubility behavior and polymorphism in nine pure solvents and a binary water + ethanol system .
Physical And Chemical Properties Analysis
L-Arginine-L-pyroglutamate is a crystalline solid powder with a sour taste . It is soluble in cold water .
科学研究应用
Bacterial Signal Transduction
L-Arginine-L-pyroglutamate has been identified as a modulator in bacterial signal transduction pathways. It affects the concentration of cyclic-di-GMP, a second messenger in bacteria, which is crucial for biofilm formation and motility .
Cardiovascular Health
In the field of medicine, L-Arginine-L-pyroglutamate supplementation has been associated with improved endothelial function in patients with cardiovascular or metabolic disorders. It is considered a potential therapy for these conditions due to its effects on nitric oxide production and vascular health .
Biochemical Research
In biochemistry, L-Arginine-L-pyroglutamate serves as a delivery form of arginine. It is used to study the metabolism of amino acids and their conversion into other compounds, such as nitric oxide, which plays a significant role in several physiological processes .
Nutritional Supplementation
This compound is also significant in nutrition, where it is used to enhance the dietary intake of arginine. It is believed to support the production of growth hormones and improve the nutritional status, particularly in conditions like malnutrition or muscle wasting .
Sports Science
L-Arginine-L-pyroglutamate is researched for its potential benefits in sports science. It may improve athletic performance by increasing nitric oxide levels, which can enhance muscle growth and development, and reduce fatigue during endurance exercises .
Neuroscience
In neuroscience, the transport of amino acids across the blood-brain barrier is critical. L-Arginine-L-pyroglutamate is studied for its role in this process, potentially affecting brain function and the synthesis of neurotransmitters .
Pharmaceutical Development
The pharmaceutical industry explores L-Arginine-L-pyroglutamate for developing new drugs. Its properties as an amino acid salt make it a candidate for creating formulations that can aid in hormone production and support muscle and ligament function .
Growth Hormone Research
Lastly, L-Arginine-L-pyroglutamate is used in research related to growth hormone secretion. It is investigated for its effects on the expression of growth hormone and insulin-like growth factor, which are vital for cell growth and differentiation .
安全和危害
The compound is hazardous if ingested or inhaled in concentrated form . It is slightly hazardous in case of skin and eye contact . Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-WOYAITHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
| Record name | L-Arginine L-pyroglutamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/L-Arginine_L-pyroglutamate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971695 | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-L-pyroglutamate | |
CAS RN |
56265-06-6 | |
| Record name | Arginine PCA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56265-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine PCA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056265066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine PCA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-L-proline, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/808T94CEU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solubility of L-Arginine-L-pyroglutamate?
A1: Understanding the solubility behavior of L-Arginine-L-pyroglutamate in different solvents is crucial for various pharmaceutical applications. [] This knowledge is essential for developing efficient crystallization processes, which are key for obtaining the compound in its desired polymorphic form with the appropriate particle size and purity for drug formulation. [] Furthermore, solubility data helps predict the compound's behavior in different environments, ultimately influencing its bioavailability and effectiveness.
Q2: What did the researchers discover about the solubility of L-Arginine-L-pyroglutamate in the study?
A2: The research investigated the solubility of L-Arginine-L-pyroglutamate in nine different pure solvents (water, methanol, ethanol, n-propanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide, and dimethylsulfoxide) and a binary mixture of water and ethanol. [] The study found that temperature significantly impacted solubility, with L-Arginine-L-pyroglutamate exhibiting higher solubility at elevated temperatures in all tested solvents. [] This information is valuable for optimizing crystallization procedures and developing suitable formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



